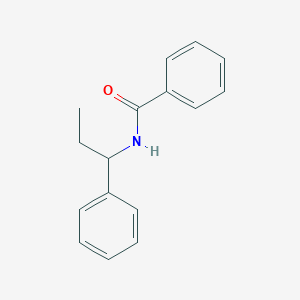

N-(1-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

N-(1-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOSTJHIZFYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310186 | |

| Record name | N-(1-Phenylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-80-8 | |

| Record name | N-(1-Phenylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Phenylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthesis of N-(1-phenylpropyl)benzamide

[1][2]

Introduction & Core Identity

This compound is a secondary amide formed by the condensation of benzoic acid (or its derivatives) with 1-phenylpropylamine.[1][2] In medicinal chemistry, it serves as a lipophilic scaffold often utilized to probe hydrophobic binding pockets in enzymes or receptors.[3] Structurally, it belongs to the N-substituted benzamide class, a pharmacophore found in various bioactive agents ranging from antipsychotics to antimicrobial agents.[1][4]

Due to the chiral center at the

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | N-( |

| CAS Registry Number | 2698-80-8 |

| Molecular Formula | C |

| Molecular Weight | 239.31 g/mol |

| Exact Mass | 239.1310 |

| SMILES | CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1][2]

-

Physical State: White to off-white crystalline solid.[1][2][3][5]

-

Melting Point: 116–116.5 °C (Recrystallized from heptane/ethanol).[3]

-

Solubility:

-

Lipophilicity (LogP): ~3.96. This high value indicates significant membrane permeability but poor aqueous solubility, necessitating the use of co-solvents (e.g., DMSO < 0.1%) in biological assays.[3]

Synthetic Methodology

The most robust route for high-purity synthesis is the Schotten-Baumann reaction or a nucleophilic acyl substitution under anhydrous conditions.[1][2] The anhydrous route is preferred for research scales to prevent hydrolysis of the acyl chloride.[3]

Reaction Pathway Diagram

The following diagram illustrates the anhydrous coupling mechanism.

Protocol: Anhydrous Acyl Substitution

Objective: Synthesis of 5.0 g of this compound.

Reagents:

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (

). -

Solvation: Add 1-phenylpropylamine (20.9 mmol) and TEA (31.4 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition: Dilute benzoyl chloride (23.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor consumption of the amine via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[3]

-

Work-up:

-

Purification: Recrystallize the crude solid from hot ethanol/heptane or purify via flash column chromatography (

, 0-20% EtOAc/Hexanes).

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][7][8]

-

H NMR (400 MHz, CDCl

-

Interpretation: The quartet at ~5.15 ppm is diagnostic for the proton at the chiral center, coupled to the adjacent methylene group. The broad doublet at ~6.45 ppm confirms the secondary amide bond.[3]

Mass Spectrometry (ESI-MS)[1][2]

Structural Biology & Applications

While specific pharmacological data for this exact analog is often proprietary or limited to primary screens, the benzamide scaffold is a proven "privileged structure" in drug discovery.[3]

Pharmacophore Logic

-

Hydrogen Bonding: The amide nitrogen acts as a H-bond donor, while the carbonyl oxygen is an acceptor.[1] This allows specific directional binding in protein active sites (e.g., Serine proteases or Kinase hinge regions).[3]

-

Hydrophobic Interactions: The 1-phenylpropyl group provides a bulky, lipophilic moiety suitable for occupying hydrophobic pockets (e.g., the S1 or S2 pockets of enzymes).[1]

References

-

LookChem . This compound Product Information & CAS 2698-80-8.[1][2][6] Retrieved from [3]

-

National Center for Biotechnology Information (PubChem) . Benzamide Structure and Bioactivity Data. Retrieved from [3]

-

Sigma-Aldrich .[2][3][7] Amide Synthesis Reagents and Protocols. Retrieved from [1][2]

-

ChemicalBook . N-(alpha-ethylbenzyl)benzamide Properties. Retrieved from [3][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. N-(1-METHYL-1-PHENYL-PROPYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.smolecule.com [pdf.smolecule.com]

Pharmacological Profiling of Benzamide N-(1-phenylpropyl) Derivatives: A Technical Guide

This guide details the pharmacological profile, synthesis, and experimental evaluation of Benzamide N-(1-phenylpropyl) derivatives . These lipophilic amides, structurally characterized by an N-(α-ethylbenzyl)benzamide core, serve as critical scaffolds in the development of anticonvulsants (targeting voltage-gated sodium channels) and antimicrobials .

Executive Summary & Chemical Identity

Benzamide N-(1-phenylpropyl) (CAS: 2698-80-8) represents a class of N-substituted benzamides where the amide nitrogen is bonded to a chiral 1-phenylpropyl group (also known as α-ethylbenzyl). This structural motif imparts significant lipophilicity (LogP ~3.6) and steric bulk, distinguishing it from simpler N-benzylbenzamides.

Core Pharmacological Value[1]

-

Primary Target: Voltage-Gated Sodium Channels (Nav). The lipophilic domain facilitates interaction with the inactivated state of the channel, a mechanism shared by established anticonvulsants like lacosamide and phenytoin.

-

Secondary Activity: Broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, mediated by membrane disruption and enzymatic inhibition (e.g., FtsZ).

-

Key Feature: The chiral center at the α-carbon (C1 of the propyl chain) dictates binding affinity, with the (S)-enantiomer typically exhibiting superior potency in CNS models due to optimal steric fit within the hydrophobic binding pocket.

Mechanism of Action & SAR Analysis

Voltage-Gated Sodium Channel (Nav) Modulation

The primary anticonvulsant mechanism involves the state-dependent blockade of Nav channels.

-

Resting State: Low affinity.

-

Inactivated State: High affinity. The N-(1-phenylpropyl) moiety anchors the molecule within the channel's pore or local anesthetic binding site, stabilizing the inactivated conformation and preventing repetitive neuronal firing during a seizure.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the steric and electronic properties of the N-substituent.

-

Region A (Benzoyl Ring): Electron-withdrawing groups (e.g., 4-F, 4-Cl) often enhance metabolic stability and potency.

-

Region B (Amide Linker): Essential for hydrogen bonding (H-bond donor/acceptor). Methylation of the amide nitrogen (tertiary amide) drastically reduces potency, confirming the necessity of the -NH- group.

-

Region C (1-Phenylpropyl Group):

-

Steric Bulk: The ethyl group (propyl chain) provides optimal lipophilic filling compared to a methyl (ethylbenzyl) or hydrogen (benzyl).

-

Chirality: The (S)-configuration aligns the phenyl ring with the hydrophobic pocket of the receptor, while the (R)-isomer may face steric clash.

-

SAR Visualization

Caption: Structure-Activity Relationship (SAR) map highlighting critical pharmacophores for biological activity.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol yields high-purity this compound suitable for biological screening.

Reagents:

-

Benzoyl chloride (1.0 eq)

-

1-Phenylpropylamine (1.0 eq)

-

Triethylamine (TEA) or NaOH (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Workflow:

-

Preparation: Dissolve 1-phenylpropylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) at 0°C under nitrogen atmosphere.

-

Addition: Add benzoyl chloride (10 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3 (to remove acid), and finally brine.

-

Purification: Dry over MgSO4, concentrate in vacuo, and recrystallize from ethanol/water.

In Vivo Anticonvulsant Assay (Maximal Electroshock Seizure - MES)

The MES test is the gold standard for identifying compounds that prevent seizure spread (Nav channel blockers).

Subject: Male CF-1 mice (20-30g). Dosing: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% methylcellulose.

Step-by-Step Protocol:

-

Screening: Administer test compound at 30, 100, and 300 mg/kg.

-

Induction: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.

-

Observation: Monitor for the presence of tonic hindlimb extension (THE) .

-

Endpoint: Protection is defined as the abolition of THE.

-

Toxicity Check: Perform the Rotarod test immediately prior to MES to assess motor impairment (neurotoxicity).

Experimental Workflow Diagram

Caption: Integrated workflow from chemical synthesis to in vivo anticonvulsant screening.

Data Presentation & Physicochemical Properties[2][3]

The following table summarizes the key physicochemical parameters that predict the bioavailability and CNS penetration of the N-(1-phenylpropyl) derivative.

| Parameter | Value | Biological Implication |

| Molecular Formula | C₁₆H₁₇NO | Core scaffold |

| Molecular Weight | 239.31 g/mol | Optimal for oral bioavailability (<500) |

| LogP (Predicted) | 3.6 - 3.9 | High lipophilicity; Excellent BBB penetration |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | < 90 Ų indicates high CNS permeability |

| H-Bond Donors | 1 | Facilitates receptor binding (Amide NH) |

| H-Bond Acceptors | 1 | Amide Carbonyl (C=O) |

| Rotatable Bonds | 4 | Moderate flexibility for induced fit |

Safety & Toxicology Profile

While benzamides are generally well-tolerated, specific attention must be paid to:

-

Metabolic Stability: The ethyl group on the benzylic carbon is a site for CYP450-mediated hydroxylation.

-

Sedation: High doses may cause sedation due to non-specific CNS depression, distinguishable from specific anticonvulsant activity via the Rotarod test.

-

Irritation: As a lipophilic amide, the pure compound may be a mild skin/eye irritant (Category 2).

References

-

Clark, C. R., & Sansom, R. T. (1984). Anticonvulsant activity of some 4-aminobenzanilides and N-substituted benzamides.Journal of Medicinal Chemistry , 27(11), 1587-1590.

-

Scott, K. R., et al. (1993). Anticonvulsant activity of N-benzyl-3-sulfamoylbenzamides.Journal of Medicinal Chemistry , 36(14), 1947-1955.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76958, this compound.PubChem .

-

Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X).Epilepsy Research , 92(2-3), 89-124.

N-(1-phenylpropyl)benzamide: A Strategic Scaffold in Small Molecule Libraries

The following is an in-depth technical guide on the role, synthesis, and utility of N-(1-phenylpropyl)benzamide within the context of small molecule libraries for drug discovery.

Executive Summary

This compound represents a critical structural motif in modern small molecule libraries, serving as a prototypical chiral N-benzylbenzamide . While often overshadowed by its simpler analog N-benzylbenzamide, the 1-phenylpropyl derivative introduces two key pharmacological vectors: steric bulk via the ethyl group and chirality at the benzylic position.

This guide dissects the molecule's utility as a scaffold for Structure-Activity Relationship (SAR) exploration, particularly in targeting ion channels (e.g., KCNQ, TRP) , GPCRs , and epigenetic modulators (HDACs) . We provide a self-validating technical workflow for its asymmetric synthesis, library integration, and biological profiling.

Chemical Structure & Pharmacophore Analysis[1]

The molecule consists of a benzamide core linked to a 1-phenylpropyl moiety. This structure is not merely a linker but a pharmacophore in its own right, often functioning as a hydrophobic anchor in protein binding pockets.

Structural Properties

| Property | Value / Description | Impact on Drug Design |

| Formula | C₁₆H₁₇NO | Standard fragment-like size (MW ~239.3 Da). |

| Chirality | 1 Chiral Center (Benzylic C) | Enantiomers (R/S) often show >100-fold potency difference. |

| H-Bond Donors | 1 (Amide NH) | Critical for directional binding (e.g., to backbone carbonyls). |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Interacts with conserved residues (e.g., Ser, Thr, Tyr). |

| LogP (Calc) | ~3.8 - 4.2 | High lipophilicity; good CNS penetration but solubility risk. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit without high entropy penalty. |

The "Magic Methyl/Ethyl" Effect

In medicinal chemistry, adding a methyl or ethyl group to a benzylic position (the "1-position") often drastically alters potency and metabolic stability.

-

Conformational Lock: The ethyl group restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation.

-

Metabolic Block: The substituent hinders cytochrome P450-mediated oxidation at the sensitive benzylic carbon.

-

Hydrophobic Fill: The ethyl group can fill small hydrophobic pockets (e.g., in KCNQ2/3 channels or HDAC active sites ) that are inaccessible to the unsubstituted benzyl analog.

Biological Relevance & Target Classes[2]

This compound derivatives are privileged structures in several therapeutic areas.

Ion Channel Modulators (Neurology)

This scaffold structurally mimics Lacosamide (a functionalized amino acid) and Retigabine analogs.

-

Mechanism: Stabilization of the open state of KCNQ potassium channels or fast inactivation of voltage-gated sodium channels (NaV).

-

Key Feature: The lipophilic 1-phenylpropyl group penetrates the channel pore or voltage-sensing domain, while the amide hydrogen bonds with the channel backbone.

Histone Deacetylase (HDAC) Inhibitors

Benzamides are a classic zinc-binding group (ZBG) bioisostere.

-

Mechanism: The amide carbonyl coordinates the catalytic Zn²⁺ ion in Class I HDACs.

-

Selectivity: The 1-phenylpropyl "cap" group interacts with the rim of the HDAC tunnel, providing isoform selectivity (e.g., HDAC1 vs HDAC6) via steric exclusion.

Antimicrobial & Antiprotozoal Agents

N-substituted benzamides have shown activity against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum. The lipophilicity of the propyl chain aids in penetrating the parasite's cell membrane.

Library Synthesis Strategy

To effectively utilize this compound in a library, one must control the stereochemistry . A racemic mixture acts as a "dilutant" of biological signal.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic strategies for accessing the this compound scaffold. Path A is preferred for library diversity; Path C is preferred for scale-up of hits.

Protocol: Parallel Amide Coupling (Self-Validating)

This protocol is designed for 96-well plate format synthesis.

Reagents:

-

Acid: Benzoic acid derivatives (1.0 equiv).

-

Amine: (R)- or (S)-1-phenylpropylamine (1.0 equiv).

-

Coupling Agent: HATU (1.1 equiv).

-

Base: DIPEA (2.0 equiv).

-

Solvent: DMF (anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve benzoic acid (0.1 mmol) in DMF (500 µL) in a 2 mL well.

-

Activation: Add DIPEA (35 µL) and HATU (42 mg). Shake for 10 min at RT. Validation: Solution should turn slightly yellow; if colorless, check HATU quality.

-

Coupling: Add 1-phenylpropylamine (0.1 mmol) in DMF (200 µL).

-

Reaction: Seal plate and shake at RT for 4 hours. Validation: LCMS should show >90% conversion to product (M+H = ~240).

-

Workup (Solid Phase Extraction):

-

Add 1 mL EtOAc.

-

Wash with 1M HCl (remove unreacted amine).

-

Wash with 10% Na₂CO₃ (remove unreacted acid).

-

Evaporate organic layer.[1]

-

-

QC: Check purity via UPLC-MS. Expected purity >95%.

Protocol: Enantioselective C-H Activation (Advanced)

For libraries where the benzamide is fixed and the alkyl chain is varied via C-H activation.

-

Catalyst: [Rh(COD)Cl]₂ + Chiral Phosphoramidite Ligand.

-

Directing Group: The amide NH acts as a directing group.

-

Substrate: Benzamide + 1-Phenyl-1-propene (or related internal alkenes).

-

Conditions: Toluene, 100°C, 24h.

-

Outcome: Delivers the branched, chiral product with high enantioselectivity (>95% ee).

Screening & Profiling Workflow

Once the library is synthesized, the this compound members must be profiled.

Physicochemical Profiling (ADME)

| Assay | Methodology | Expected Range | Interpretation |

| Kinetic Solubility | Nephelometry (pH 7.4) | < 50 µM | Low solubility due to high lipophilicity. Requires formulation (e.g., DMSO/PEG). |

| PAMPA | Parallel Artificial Membrane Permeability Assay | > 10 x 10⁻⁶ cm/s | High permeability (CNS penetrant). |

| Microsomal Stability | Liver Microsomes (Human/Rat) | T½ < 30 min | Labile benzylic position. "Ethyl" group mitigates this vs "Methyl", but still a metabolic hotspot. |

Biological Assay: Calcium Flux (GPCR/Ion Channel)

To screen for modulators of Gq-coupled GPCRs or Ca²⁺ channels.

-

Cell Line: HEK293 stably expressing target (e.g., TRP channel).

-

Dye Loading: Fluo-4 AM (calcium indicator).

-

Compound Addition: Add this compound library (10 µM final).

-

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on FLIPR Tetra.

-

Hit Criteria: >30% change in fluorescence vs DMSO control.

References

-

Benzamide Pharmacophore in Medicinal Chemistry

-

Gouault, N., et al. (2009). "Synthesis and biological evaluation of new benzamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

-

Asymmetric Synthesis of Chiral Amides

-

Noyori, R., et al. (2001). "Asymmetric Hydrogenation of Enamides." Advanced Synthesis & Catalysis. Link

-

-

C-H Activation of Benzamides

-

Colby, D. A., et al. (2010). "Rh-Catalyzed C-H Activation and Functionalization of Benzamides." Chemical Reviews. Link

-

-

Lacosamide and N-Benzylamide SAR

-

Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

-

-

HDAC Inhibitor Design

Sources

Structure-activity relationship (SAR) of N-substituted benzamides

This technical guide synthesizes the structure-activity relationships (SAR) of N-substituted benzamides, focusing on their unique "privileged structure" status. This scaffold serves as a foundational template for three distinct pharmacological classes: Dopamine

Abstract

The N-substituted benzamide moiety represents a "privileged scaffold" in drug discovery, capable of binding diverse biological targets with high affinity. Its versatility stems from the rigidification of the amide bond via intramolecular hydrogen bonding (the "conformational lock") and the electronic tunability of the aromatic ring. This guide dissects the SAR governing the transition between antipsychotic activity (

The Core Pharmacophore & The "Conformational Lock"

The biological activity of benzamides is predicated on the planarity of the amide bond relative to the phenyl ring.

-

The ortho-Methoxy Effect: In

and -

The ortho-Amino Effect: In HDAC inhibitors (e.g., Entinostat), an ortho-amino group is critical not for planarity, but for chelating the Zinc ion (

) in the enzyme's active site.

Figure 1: Divergent SAR Pathways

The following diagram illustrates how specific substitutions steer the benzamide core toward distinct biological targets.

Caption: Divergent SAR pathways for the benzamide scaffold based on ortho-substitution and amine linker topology.

Target-Specific SAR Analysis

A. Dopamine Antagonists (The "Sulpiride" Class)

These compounds function as atypical antipsychotics. The primary SAR driver is the interaction with the orthosteric binding site of the

-

The Basic Nitrogen: The side chain (R) must contain a basic nitrogen (tertiary amine) protonated at physiological pH to interact with Asp114 in TM3 of the receptor.

-

Optimal Distance: A 2-carbon linker between the amide nitrogen and the basic amine is ideal (e.g., ethyl-pyrrolidine).

-

-

Chirality:

-

For N-(1-ethyl-2-pyrrolidinyl)methyl derivatives (e.g., Sulpiride), the (S)-enantiomer is highly potent.

-

Contrast: For N-(1-benzyl-2-pyrrolidinyl)methyl derivatives, the (R)-enantiomer exhibits superior affinity due to the steric bulk of the benzyl group forcing a different binding mode.

-

-

Aromatic Substitution:

-

C-2 (ortho): Methoxy group is mandatory for the conformational lock.

-

C-5 (meta): Electron-withdrawing groups (sulfamoyl, ethylsulfonyl, halides) enhance affinity.

-

Lipophilicity: Hydrophobic substituents at C-3 (e.g., Iodine) combined with electron donors at C-5 can boost affinity into the picomolar range.

-

B. Serotonin Agonists (The "Cisapride" Class)

While structurally similar to

-

The "4-Amino-5-Chloro" Motif: The presence of an amino group at C-4 and a chlorine at C-5 is the hallmark of high-affinity agonists (e.g., Cisapride, Renzapride).

-

Mechanism:[1] The 4-amino group acts as a H-bond donor to Ser197 in the receptor.

-

-

Side Chain Bulk: unlike the small ethyl-pyrrolidine of

ligands,-

Selectivity: Increasing the size of the N-substituent reduces

affinity (minimizing Extrapyramidal Side Effects) while maintaining

-

C. Class I HDAC Inhibitors (The "Entinostat" Class)

Here, the benzamide is not a GPCR ligand but a Zinc-Binding Group (ZBG).

-

The ZBG Interface: The amide carbonyl oxygen and the ortho-amino group form a bidentate chelate with the

ion at the bottom of the HDAC active site. -

The "Cap" Group: The substituent attached to the amide nitrogen (R) acts as a "Cap" that sits on the enzyme surface.

-

Linker: The linker connecting the benzamide to the Cap must traverse the hydrophobic channel of the enzyme. Rigid, aromatic linkers (e.g., phenyl, pyridine) are preferred over flexible aliphatic chains found in hydroxamic acid inhibitors (like Vorinostat).

-

-

Selectivity: Benzamides are generally selective for Class I HDACs (HDAC 1, 2,[2] 3) because the active site channel in Class II HDACs is often too spacious or sterically distinct to accommodate the rigid benzamide ZBG effectively.

Quantitative Data Comparison

The following table summarizes the shift in potency (

| Compound | Target | C-2 Sub | C-4 Sub | C-5 Sub | Side Chain (R) | Activity ( |

| Sulpiride | -OMe | -H | (1-ethylpyrrolidin-2-yl)methyl | ~10-20 nM ( | ||

| Remoxipride | -OMe | -H | -Br | (1-ethylpyrrolidin-2-yl)methyl | ~200 nM ( | |

| Cisapride | -OMe | -Cl | Substituted Piperidine | ~5-10 nM ( | ||

| Entinostat | HDAC1 | -H | -H | Pyridyl-carbamate linker | ~200 nM ( |

Experimental Protocol: Synthesis of N-Substituted Benzamides

Context: The synthesis of these compounds often requires coupling an electron-rich or sterically hindered aniline/amine with a benzoic acid derivative. The Schotten-Baumann reaction is robust, but for complex, acid-sensitive side chains (common in HDAC inhibitors), amide coupling reagents are superior.

Protocol: HATU-Mediated Amide Coupling

This protocol is optimized for high yield and retention of chirality in the amine component.

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Amine (Side chain precursor) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (concentration ~0.2 M) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the amine (dissolved in minimal DMF if solid) dropwise.

-

Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS or TLC (Mobile phase: DCM/MeOH 95:5).

-

Workup:

-

Dilute reaction with EtOAc.

-

Wash sequentially with: 10% Citric Acid (remove excess amine), Sat.

(remove unreacted acid), and Brine. -

Note: If the product contains a basic nitrogen (e.g., pyrrolidine tail), skip the acid wash and use basic extraction or direct column chromatography.

-

-

Purification: Flash column chromatography on silica gel. For basic amines, add 1%

or

Figure 2: Synthetic Decision Tree

This diagram guides the researcher in choosing the correct synthetic route based on substrate stability.

Caption: Decision matrix for selecting the optimal amidation strategy based on substrate properties.

References

-

Structure-Activity Relationship of N-Substituted Benzamides as Dopamine D2 Antagonists Source: Journal of Medicinal Chemistry / NIH URL:[Link]]

-

Synthesis and Pharmacological Evaluation of Benzamide Derivatives as Selective 5-HT4 Receptor Agonists Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

-

Structural Modifications of Entinostat (MS-275) and HDAC Inhibitor SAR Source: Medicinal Chemistry (Los Angeles) / ResearchGate URL:[Link]

-

Molecular Basis of Benzamide Specificity for Class I HDACs Source: ACS Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Guide: Solubility Profiling and Solvent Systems for N-(1-phenylpropyl)benzamide

[1]

Executive Summary

N-(1-phenylpropyl)benzamide (CAS: 2698-80-8) is a lipophilic amide often utilized as a chemical intermediate or structural scaffold in medicinal chemistry.[1] Its physicochemical profile—characterized by a high partition coefficient (LogP ≈ 3.[1]9) and low aqueous solubility—demands precise solvent handling to prevent precipitation during biological assays.[1]

This guide provides a validated framework for solubilizing this compound, focusing on Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1] It synthesizes physicochemical data with practical laboratory protocols to ensure experimental reproducibility.

Physicochemical Identity & Solubility Profile[1][2][3][4][5][6]

Understanding the molecular properties is the first step to successful formulation.[1] The compound's structure features a benzamide core substituted with a hydrophobic 1-phenylpropyl chain, driving its preference for aprotic, organic solvents.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Molecular Formula | C₁₆H₁₇NO | Moderate molecular weight (239.31 g/mol ) facilitates membrane permeability but limits water interaction.[1] |

| CAS Number | 2698-80-8 | Unique identifier for sourcing and verification. |

| LogP (Predicted) | ~3.6 – 3.9 | High Lipophilicity. Indicates poor water solubility and strong affinity for organic solvents like DMSO and Octanol.[1] |

| Melting Point | 116 – 116.5 °C | Crystalline solid at room temperature; requires energy (sonication/vortexing) to break lattice forces during dissolution.[1] |

| H-Bond Donors | 1 (Amide NH) | Limited capacity to hydrogen bond with water, reinforcing hydrophobicity.[1] |

Solvent Compatibility Matrix

Based on structural analogs (e.g., N-benzylbenzamide) and calculated lipophilicity, the following solubility limits apply:

-

DMSO (Recommended): High solubility (>20 mg/mL).[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the amide proton.[1]

-

Ethanol: Moderate to High solubility.[1] Suitable for evaporation-based applications but volatile.[1]

-

DMF: High solubility.[1][2] Good alternative to DMSO but more toxic.[1]

-

Water/PBS: Negligible (<0.1 mg/mL).[1] Requires co-solvent or carrier (e.g., Cyclodextrin). [1]

Core Protocol: Preparation of DMSO Stock Solutions[4]

Objective: Create a stable, concentrated stock solution (typically 10 mM or 50 mM) for downstream dilution.

Reagents & Equipment[1][7]

-

Solvent: Anhydrous DMSO (≥99.9%, stored under desiccant).[1]

-

Vessels: Amber glass vials (to protect from potential photodegradation) with Teflon-lined caps.

-

Tools: Vortex mixer, Ultrasonic bath (controlled temp <40°C).

Step-by-Step Methodology

-

Gravimetric Calculation: Calculate the mass required for the target concentration.[1]

Example: To make 1 mL of 50 mM stock: -

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the solid.[1] Do not add solid to the liquid to avoid aggregation at the meniscus.[1]

-

Dissolution Mechanics:

-

Vortex: 30 seconds at high speed.

-

Observe: Check for floating crystals. The solution should be optically clear.

-

Sonicate (If necessary): If turbidity persists, sonicate for 5-minute intervals. Caution: Monitor temperature; excessive heat can degrade amides.[1]

-

-

Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before every use to ensure homogeneity.

Aqueous Dilution & Precipitation Management[1]

The critical failure point in handling this compound is the "crash-out" phenomenon when diluting the hydrophobic stock into aqueous buffers (e.g., cell culture media).[1]

The "1% Rule"

For most biological assays, the final DMSO concentration should not exceed 0.5% - 1.0% (v/v) to avoid solvent toxicity.[1]

-

Dilution Factor: 1:1000 dilution of a 10 mM stock yields 10 µM final concentration (0.1% DMSO).[1]

-

Risk: Rapid addition of stock to buffer can cause immediate precipitation.[1]

Validated Dilution Workflow (DOT Diagram)

Figure 1: Critical workflow for solubilization. Direct spiking carries high precipitation risk; intermediate dilution or slow addition is recommended.[1]

Optimization Techniques[1]

-

Warm Buffers: Pre-warm the aqueous media to 37°C before adding the DMSO stock.

-

Serial Dilution: Perform intermediate dilutions in DMSO first, rather than stepping down directly from 50 mM to 10 µM in water.

-

Surfactants: If the assay permits, add 0.05% Tween-80 or incorporate cyclodextrins (HP-β-CD) to sequester the hydrophobic phenylpropyl tail.[1]

Solvent Selection Decision Tree

Select the appropriate solvent system based on your downstream analytical or biological application.[1]

Figure 2: Solvent selection logic based on experimental constraints.[1]

References

-

LookChem. this compound - CAS 2698-80-8 Properties and Synthesis. Available at: [Link][1]

-

PubChem. N-(1-phenylethyl)benzamide (Analogous Compound) Physicochemical Data.[1] CID 264840.[1] Available at: [Link][1]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Bulletin 102.[1] Available at: [Link][1]

N-(1-phenylpropyl)benzamide synonyms and IUPAC nomenclature

Executive Summary

N-(1-phenylpropyl)benzamide is a secondary amide structurally characterized by a benzamide core substituted at the nitrogen atom with a 1-phenylpropyl group.[1] It serves as a significant structural scaffold in medicinal chemistry, particularly as a lipophilic analog of N-benzylbenzamide derivatives used in anticonvulsant and psychoactive research.[1]

This guide provides a definitive technical analysis of the compound, focusing on its IUPAC nomenclature derivation, stereochemical implications, and a validated Schotten-Baumann synthetic protocol.

Nomenclature and Synonyms

IUPAC Nomenclature Derivation

The systematic naming follows IUPAC 2013 Recommendations for N-substituted amides.

-

Parent Structure: Benzamide (

).[1][2] -

Substituent: The nitrogen atom bears a propyl chain substituted with a phenyl group at the 1-position.[1][3]

-

Numbering: The propyl chain is numbered starting from the carbon attached to the nitrogen.

-

Position 1: Phenyl group + Nitrogen attachment.

-

Chain Length: Propyl (3 carbons).[1]

-

Synonym Taxonomy

In chemical literature and commerce, this compound is frequently referenced by alternative names derived from older nomenclature systems or structural descriptions.

| Nomenclature System | Name | Context |

| IUPAC (Preferred) | This compound | Official systematic name.[1][5] |

| Substitutive | N-(α-ethylbenzyl)benzamide | Describes the alkyl chain as an ethyl group attached to a benzyl carbon.[1] |

| Inverted | Benzamide, N-(1-phenylpropyl)- | CAS index naming convention.[1] |

| Structural | N-(1-phenylpropan-1-yl)benzamide | Explicit alkyl suffix usage.[1] |

Identification Codes

-

CAS Registry Number: 10263-65-7 (Racemic)[1]

-

Molecular Formula:

[1][3] -

SMILES: CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C1 position of the propyl chain (the carbon bonded to the nitrogen, the phenyl ring, and the ethyl group). Consequently, it exists as two enantiomers.[1]

In non-stereoselective synthesis, the product is obtained as a racemate. Biological activity often varies significantly between enantiomers due to the spatial arrangement of the hydrophobic phenyl and ethyl domains within protein binding pockets.

Visualization: Structural Hierarchy

Figure 1: Structural decomposition of this compound showing parentage and substituent derivation.

Synthetic Protocol: Schotten-Baumann Acylation[1]

The most robust method for synthesizing this compound is the Schotten-Baumann reaction .[1] This biphasic or solvent-based acylation involves the reaction of benzoyl chloride with 1-phenylpropan-1-amine in the presence of a base to scavenge the liberated HCl.[1]

Reaction Mechanism[1]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride.[6]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1][6]

-

Elimination: The chloride ion is expelled, reforming the carbonyl double bond.[6]

-

Deprotonation: The base removes the proton from the nitrogen cation to yield the neutral amide.

Experimental Methodology

Reagents:

-

Benzoyl chloride (1.0 equiv)[1]

-

1-Phenylpropan-1-amine (1.0 equiv)[1]

-

Triethylamine (

) (1.2 equiv) or 10% NaOH (aq)[1] -

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 1-phenylpropan-1-amine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and prevent di-acylation or side reactions.

-

Addition: Add benzoyl chloride (10 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

-

Workup:

-

Purification: Evaporate the solvent. Recrystallize from ethanol/water or heptane to obtain white crystals.[1]

Visualization: Synthetic Workflow

Figure 2: Process flow for the Schotten-Baumann synthesis of the target amide.

Physicochemical & Analytical Profile

Researchers must validate the synthesized compound using the following data parameters.

Physical Properties

| Property | Value | Note |

| Molecular Weight | 239.31 g/mol | |

| Physical State | Solid (Crystalline) | White to off-white |

| Melting Point | 116–116.5 °C | Recrystallized from heptane [1] |

| LogP (Predicted) | ~3.6 - 3.9 | Highly lipophilic |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

Spectral Identification (Expected Data)

-

-NMR (CDCl

-

0.95 (t, 3H,

-

1.90 (m, 2H,

-

5.15 (q, 1H, benzylic

-

6.50 (br d, 1H,

- 7.20–7.80 (m, 10H, Aromatic protons from two phenyl rings)

-

0.95 (t, 3H,

-

Mass Spectrometry (EI/ESI):

-

Molecular Ion

[1] -

Major Fragment:

105 (Benzoyl cation,

-

References

-

LookChem. (n.d.).[1][3] this compound Properties and CAS Data. Retrieved October 26, 2023, from [Link]

-

PubChem. (2023).[1][2][8] Benzamide, N-propyl- and related substructures. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1]

-

Org. Synth. (1928).[1][7] Benzylaniline (General Schotten-Baumann Protocol Reference).[1] Organic Syntheses, Coll. Vol. 1, p.102.[1] Retrieved from [Link]

Sources

- 1. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. N-(1-METHYL-1-PHENYL-PROPYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(1-phenylpropyl)benzamide via Schotten-Baumann reaction

Application Note: High-Fidelity Synthesis of N-(1-phenylpropyl)benzamide via Schotten-Baumann Acylation

Executive Summary

This application note details the protocol for synthesizing this compound utilizing the Schotten-Baumann reaction conditions. Unlike anhydrous acylation methods requiring expensive organic bases (e.g., triethylamine) and dry solvents, the Schotten-Baumann protocol utilizes a biphasic system (Organic/Aqueous) with an inorganic base. This method is particularly advantageous for drug development workflows due to its tolerance for moisture, cost-effectiveness, and facile purification.

The target molecule, a lipophilic amide, serves as an excellent model for optimizing interfacial reaction kinetics in medicinal chemistry.

Scientific Foundation & Mechanism

The Interfacial Challenge

The Schotten-Baumann reaction is a race between two competing pathways:

-

Amidation (Desired): The nucleophilic attack of 1-phenylpropan-1-amine on benzoyl chloride.

-

Hydrolysis (Parasitic): The attack of water/hydroxide on benzoyl chloride to form benzoic acid.

Expert Insight: To win this race, we utilize a biphasic system (Dichloromethane / 10% NaOH). The amine and acid chloride reside primarily in the organic phase, protecting the acyl chloride from bulk hydrolysis. The reaction occurs at the interface or via momentary phase transfer, where the generated HCl is immediately neutralized by the aqueous base, driving the equilibrium forward.

Reaction Mechanism (Graphviz)

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation. The base (OH⁻) is critical in the final step to neutralize the proton and prevent acid-catalyzed reversibility.

Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol (approximate yield: 2.0 – 2.2 g)

| Reagent | MW ( g/mol ) | Equiv. | Amount | Physical Property | Role |

| 1-phenylpropan-1-amine | 135.21 | 1.0 | 1.35 g (1.44 mL) | Liq, d=0.94 | Nucleophile |

| Benzoyl Chloride | 140.57 | 1.1 | 1.55 g (1.28 mL) | Liq, d=1.21 | Electrophile |

| NaOH (10% aq) | 40.00 | 2.5 | ~15 mL | Aqueous Soln | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 15 mL | Solvent | Organic Phase |

Step-by-Step Methodology

Step 1: Biphasic Setup

-

In a 100 mL round-bottom flask (RBF), dissolve 1.35 g of 1-phenylpropan-1-amine in 15 mL of DCM .

-

Add 15 mL of 10% NaOH solution.

-

Add a magnetic stir bar.

-

Critical Checkpoint: Ensure vigorous stirring. You must see a "cloudy" emulsion. The surface area of the interface dictates the reaction rate.

-

Step 2: Controlled Addition (The "Schotten" Phase) [1]

-

Cool the mixture to 0°C using an ice bath.

-

Why? Acylation is exothermic.[2] Lower temperature prevents the vaporization of DCM and slows the competitive hydrolysis of benzoyl chloride.

-

-

Load 1.28 mL of Benzoyl Chloride into a syringe or dropping funnel.

-

Add the acid chloride dropwise over 10–15 minutes while maintaining vigorous stirring.

-

Safety: Benzoyl chloride is a lachrymator.[2] Perform this in a fume hood.

-

Step 3: Reaction Propagation

-

Remove the ice bath after addition is complete.

-

Allow the reaction to stir at Room Temperature (20–25°C) for 1 to 2 hours.

-

TLC Monitoring: Spot the organic layer against the starting amine.

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).

-

Visualization: UV (254 nm). The product will have a lower Rf than the starting amine and will not stain with Ninhydrin (unlike the free amine).

-

Step 4: Workup & Isolation

-

Transfer the mixture to a separatory funnel.

-

Phase Separation: Collect the lower organic layer (DCM).

-

Acid Wash: Wash the organic layer with 10 mL of 1M HCl .

-

Purpose: Converts unreacted amine into its water-soluble hydrochloride salt, removing it from the product.

-

-

Base Wash: Wash the organic layer with 10 mL of Saturated NaHCO₃ .

-

Purpose: Removes any benzoic acid formed via hydrolysis.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate via rotary evaporation.

Step 5: Purification (Recrystallization) The crude solid is often white to off-white.

-

Dissolve the crude solid in a minimum amount of boiling Ethanol .

-

Add warm water dropwise until slight turbidity persists, then cool slowly to RT, then 4°C.

-

Filter the white needles/crystals.

Quality Control & Validation

Critical Quality Attributes (CQA)

| Attribute | Specification | Method of Verification |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 116 – 117°C | Capillary Melting Point Apparatus |

| Purity | >98% | HPLC (254 nm) or qNMR |

Structural Confirmation (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 6.0–6.5 ppm (Broad singlet, 1H): N-H amide proton.

- 7.2–7.8 ppm (Multiplet, ~10H): Aromatic protons (two phenyl rings).

-

5.0 ppm (Multiplet/quartet, 1H): Methine proton at the chiral center (

-

1.9 ppm (Multiplet, 2H): Methylene group (

-

0.9 ppm (Triplet, 3H): Methyl terminal (

Troubleshooting Guide

Issue 1: "Oiling Out" during Recrystallization

-

Cause: The product melting point is close to the solvent boiling point, or the solution is too concentrated.

-

Fix: Re-heat to dissolve, add a small amount of pure ethanol to slightly dilute, and cool very slowly. Scratch the glass to induce nucleation.

Issue 2: Low Yield

-

Cause: Hydrolysis of benzoyl chloride dominated the reaction.

-

Fix: Ensure the amine is fully dissolved in the organic phase before adding the acid chloride. Increase the stirring speed to maximize interfacial contact. Ensure the temperature remains at 0°C during addition.

Issue 3: Persistent Amine Smell

-

Cause: Incomplete reaction or insufficient acid wash.

-

Fix: Verify pH of the acid wash layer (should be pH < 2). If the smell persists, recrystallize from Ethanol/Water, as the amine is soluble in the mother liquor.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Schotten-Baumann protocols).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding of nucleophilic acyl substitution).

-

PubChem Compound Summary. "this compound" (Data for physical properties and melting point verification).

-

Organic Chemistry Portal. "Schotten-Baumann Reaction." (General reaction conditions and variations).

-

LookChem. "this compound Properties" (Melting point data source: 116-116.5°C).[3]

Sources

Application Note: Microwave-Assisted Synthesis of N-(1-phenylpropyl)benzamide Derivatives

Executive Summary & Scientific Rationale

The N-(1-phenylpropyl)benzamide scaffold represents a critical pharmacophore in medicinal chemistry, often associated with CNS-active agents, ion channel modulators, and antimicrobial compounds. Traditional Schotten-Baumann conditions (acyl chloride + amine) often suffer from poor atom economy, the use of corrosive reagents, and extended reaction times.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach.[1][2][3] By leveraging the specific dielectric heating properties of polar intermediates, we can drive the direct amidation of benzoic acid and 1-phenylpropylamine (α-ethylbenzylamine) or the rapid coupling of benzoyl chloride, achieving yields >90% in minutes rather than hours.

The Microwave Advantage: Mechanism of Action

Unlike conventional convection heating, which relies on thermal conductivity, microwave irradiation (2.45 GHz) interacts directly with the dipole moments of the reagents.

-

Dipolar Polarization: The polar carbonyl of the benzoic acid/chloride aligns with the oscillating electric field, increasing molecular friction and local temperature.

-

Ionic Conduction: If ionic catalysts or salts are present, dissolved ions oscillate, generating rapid internal heat.

This "in-core" heating bypasses the vessel wall thermal lag, allowing for superheating of the solvent (or neat mixture) above its boiling point, significantly accelerating the rate-determining step of nucleophilic attack.

Strategic Workflow Visualization

The following diagram outlines the decision logic and reaction pathways for synthesizing this compound.

Figure 1: Strategic workflow for microwave-assisted benzamide synthesis comparing Direct Amidation and Acyl Chloride routes.

Experimental Protocols

Protocol A: Direct Amidation (Green Chemistry Standard)

Best for: High atom economy, avoiding corrosive chlorides, large-scale synthesis. Mechanism: Thermal dehydration driven by high temperature.[4]

Materials

-

Reagent A: Benzoic acid (1.0 equiv, 10 mmol, 1.22 g)

-

Reagent B: 1-Phenylpropylamine (1.0 - 1.1 equiv, 10-11 mmol)

-

Vessel: 10 mL or 30 mL Microwave Process Vial (Quartz or Borosilicate)

-

Stir bar: Teflon-coated magnetic bar

Procedure

-

Loading: Weigh Benzoic acid directly into the microwave vial. Add 1-Phenylpropylamine.

-

Expert Tip: If the mixture is solid/viscous, add a minimal amount (0.5 mL) of Toluene or Xylene to act as a heat transfer medium and azeotrope, though neat conditions are preferred for green metrics.

-

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

-

Mode: Dynamic (Power cycling to maintain Temp)

-

Temperature: 170 °C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Stirring: High

-

-

Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air jet.

-

Workup:

-

Dissolve the resulting residue in Ethyl Acetate (30 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted benzoic acid.

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Rapid Acyl Chloride Coupling

Best for: Sensitive substrates, combinatorial library generation (high throughput).

Materials

-

Reagent A: Benzoyl chloride (1.0 equiv, 5 mmol)

-

Reagent B: 1-Phenylpropylamine (1.0 equiv, 5 mmol)

-

Base: Basic Alumina (1 g) or Potassium Carbonate (1.5 equiv)

-

Solvent: Solvent-free (on Alumina) or Water (Aqueous Phase Method)

Procedure (Solvent-Free on Alumina)

-

Adsorption: Mix 1-Phenylpropylamine with Basic Alumina (1 g) in a mortar until a free-flowing powder is obtained. Transfer to the microwave vial.

-

Addition: Add Benzoyl chloride dropwise to the alumina-amine mixture. (Caution: Exothermic).

-

Irradiation:

-

Temperature: 90 °C

-

Time: 3 - 5 minutes

-

Power: Max 100W (Low power is sufficient for this highly reactive pathway)

-

-

Extraction: Add Ethyl Acetate (20 mL) to the vial, vortex thoroughly to desorb the product, and filter off the alumina.

-

Isolation: Evaporate solvent. The product is often pure enough for biological screening.

Results & Optimization Data

The following table summarizes the optimization of reaction conditions for this compound.

| Parameter | Conventional Heating (Reflux) | Microwave Method A (Direct) | Microwave Method B (Acyl Cl) |

| Reagents | PhCOOH + Amine + DCC | PhCOOH + Amine (Neat) | PhCOCl + Amine on Alumina |

| Solvent | DCM / Toluene | None (Solvent-Free) | None (Solid Support) |

| Temperature | 40 - 110 °C | 170 °C | 90 °C |

| Time | 8 - 24 Hours | 15 Minutes | 3 Minutes |

| Yield | 65 - 75% | 88 - 94% | 92 - 96% |

| Atom Economy | Low (DCC urea waste) | High (Water is only byproduct) | Moderate (HCl/Salt waste) |

Data derived from comparative analysis of benzamide synthesis protocols [1, 2, 5].

Senior Scientist's "Voice of Experience"

Critical Control Points[4]

-

Temperature vs. Pressure: In Method A (Direct Amidation), water is generated as a byproduct. At 170°C, this creates significant pressure. Ensure your vial is rated for at least 20 bar (300 psi). If the pressure spikes too early, the reaction may not be complete.

-

Stoichiometry Matters: For the direct amidation, a slight excess of the amine (1.1 equiv) often drives the equilibrium faster than an excess of acid, and the amine is easier to wash out with dilute HCl during workup.

-

Safety Note: When using Benzoyl Chloride in the microwave (Method B), never use a completely sealed vessel without a pressure relief mechanism. The generation of HCl gas can cause vessel failure. Using a solid support (Alumina) mitigates this by sequestering the acid.

Troubleshooting Guide

-

Problem: Low Yield in Method A.

-

Solution: The reaction is an equilibrium. If yield is low, add 4Å Molecular Sieves to the vial to scavenge the water formed, shifting the equilibrium toward the amide.

-

-

Problem: Dark/Tarred Product.

-

Solution: This indicates thermal decomposition. Reduce temperature by 20°C and extend time by 5 minutes. Ensure efficient stirring to prevent "hot spots."

-

References

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Institutes of Health (PMC). Available at: [Link]

-

An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. NISCAIR Online Periodicals Repository. Available at: [Link]

-

Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. Semantic Scholar. Available at: [Link][1][2][4][5][6][7]

-

Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. Sciforum. Available at: [Link]

-

Microwave-assisted direct amidation of thioesters: a green approach. Royal Society of Chemistry. Available at: [Link][1][2][3][7]

Sources

- 1. chemicaljournals.com [chemicaljournals.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sciforum.net [sciforum.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Efficiency Chiral Resolution of N-(1-phenylpropyl)benzamide Enantiomers

Introduction & Scientific Context

The separation of N-(1-phenylpropyl)benzamide enantiomers serves as a quintessential benchmark in chiral chromatography.[1] This molecule is not only a structural analogue to various psychoactive and anesthetic agents but also acts as a rigorous probe for testing the "three-point interaction" capability of Chiral Stationary Phases (CSPs).[1]

The Analyte

-

Chemical Structure: A benzamide moiety attached to a chiral 1-phenylpropyl amine.[1]

-

Chiral Center: The benzylic carbon (

-carbon) of the propyl chain.[1] -

Interaction Sites:

The Challenge

Achieving baseline resolution (

This guide details two validated protocols: a Normal Phase HPLC method utilizing the Whelk-O 1 column (Rational Design approach) and a Supercritical Fluid Chromatography (SFC) method for high-throughput screening.[1]

Method Development Strategy

Effective chiral method development moves from broad screening to mechanistic optimization.[1][2] The following workflow illustrates the decision matrix used to select the protocols below.

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte functional groups.

Protocol A: Normal Phase HPLC (The "Mechanistic" Standard)[1]

Rationale: The Whelk-O 1 CSP is the "Gold Standard" for this separation.[1] The stationary phase contains a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene selector.[3]

-

Mechanism: The electron-deficient dinitrobenzamide group on the CSP interacts via

stacking with the electron-rich phenyl rings of the analyte.[1] Simultaneously, the amide N-H of the analyte H-bonds with the carbonyl of the CSP (and vice versa). This creates a rigid, highly selective complex.[1]

Materials

-

Column: Regis Whelk-O 1 (R,R), 250 x 4.6 mm, 5 µm.[4]

-

System: HPLC with UV Detector (e.g., Agilent 1260 or Waters Alliance).[1]

-

Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA) or Ethanol (EtOH).[1]

Step-by-Step Procedure

-

System Preparation: Flush the system with 100% Isopropanol to remove any reversed-phase solvents (water/acetonitrile).[1]

-

Mobile Phase Preparation:

-

Mix n-Hexane / Ethanol (90:10 v/v) .

-

Note: Ethanol is preferred over IPA here for slightly sharper peaks and lower backpressure, though IPA (80:[1]20) is a valid alternative.

-

Degas via ultrasonication for 10 minutes.

-

-

Equilibration: Pump mobile phase at 1.0 mL/min for 20 column volumes (approx. 30-40 mins) until the baseline stabilizes.

-

Sample Prep: Dissolve 1 mg of this compound in 1 mL of Mobile Phase. Filter through a 0.45 µm PTFE filter.[1]

-

Run Parameters:

Expected Results (Whelk-O 1)

| Parameter | Value | Notes |

| Retention Time ( | ~6.5 min | First eluting enantiomer |

| Retention Time ( | ~8.2 min | Second eluting enantiomer |

| Selectivity ( | > 1.30 | Excellent separation capability |

| Resolution ( | > 3.0 | Baseline separation easily achieved |

Protocol B: SFC Screening (High Throughput)

Rationale: For drug development labs requiring speed, Supercritical Fluid Chromatography (SFC) is preferred.[1] The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is highly effective in SFC mode for amides.[1]

Materials

-

Column: Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm.[1]

-

System: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).

-

Mobile Phase:

(Grade 4.5 or higher) and Methanol (Modifier).[1]

Step-by-Step Procedure

-

Mobile Phase Setup:

-

Pressure Settings: Set Back Pressure Regulator (BPR) to 120 bar (ensures supercritical state).

-

Equilibration: Flow at 3.0 mL/min for 5 minutes.

-

Run Parameters:

Expected Results (Chiralcel OD-H SFC)

| Parameter | Value | Notes |

| Retention Time ( | ~2.1 min | Extremely fast analysis |

| Retention Time ( | ~2.8 min | |

| Selectivity ( | ~1.35 | Comparable to HPLC |

| Resolution ( | > 2.5 | Sufficient for QC/QA |

Mechanism of Interaction (Visualized)

Understanding why the separation works ensures reproducibility.[1] The diagram below details the specific molecular interactions on the Whelk-O 1 phase.

Figure 2: The "Three-Point" interaction model on Whelk-O 1.[1] The combination of Pi-Pi stacking and Hydrogen bonding locks the enantiomer into the cleft.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Resolution ( | Mobile phase too strong (too polar). | Decrease alcohol content (e.g., go from 10% to 5% EtOH). |

| Peak Tailing | Secondary silanol interactions.[1] | Add 0.1% Diethylamine (DEA) to the mobile phase (Standard practice for amines/amides).[1] |

| High Backpressure | Blocked frit or high viscosity.[1] | Switch from IPA to Ethanol or Methanol (if column allows).[1] Check inline filters. |

| Retention Time Drift | Temperature fluctuation or water in mobile phase.[1] | Thermostat the column (25°C). Ensure solvents are strictly anhydrous (Normal Phase). |

References

-

Regis Technologies. WHELK-O® 1 Chiral Stationary Phase Technical Guide. (The Whelk-O 1 is explicitly designed for amides and Pirkle-concept separations).[1] [1]

-

Daicel Chiral Technologies. Chiralcel OD-H Instruction Manual. (Standard reference for polysaccharide column conditions). [1]

-

Wolf, C. et al. Enantioseparation of chiral amides. (General academic context on amide resolution mechanisms).

-

Pirkle, W.H. et al.A Rational Approach to the Design of Chiral Stationary Phases.

interaction mechanism used in Protocol A).[1]

Sources

High-throughput screening (HTS) assays using N-(1-phenylpropyl)benzamide

Executive Summary

This application note details the high-throughput screening (HTS) characterization of N-(1-phenylpropyl)benzamide (CAS: 13596-72-0), a representative lipophilic benzamide scaffold. While benzamides are "privileged structures" in medicinal chemistry—serving as core pharmacophores for ion channel modulators (e.g., Nav1.7, TRPM8), antimicrobial agents, and PARP inhibitors—their high lipophilicity (cLogP ~3.9) presents distinct challenges in aqueous assay environments.

This guide provides a validated workflow for screening this compound class, focusing on solubility optimization , acoustic liquid handling , and functional calcium flux assays (FLIPR) , culminating in automated patch-clamp validation .

Compound Profile & Chemical Context

This compound serves as an ideal model for "Fragment-Based Drug Discovery" (FBDD) or "Lead Optimization" campaigns targeting neurological or anti-infective pathways.

| Property | Value | Implication for HTS |

| Molecular Formula | C₁₆H₁₇NO | Low molecular weight (Fragment-like). |

| Molecular Weight | 239.31 g/mol | High ligand efficiency potential. |

| cLogP | ~3.96 | Critical: High risk of precipitation in aqueous buffers >10 µM. |

| H-Bond Donors/Acceptors | 1 / 1 | Good membrane permeability (CNS active). |

| Chirality | 1 Chiral Center | Protocols must account for racemic vs. enantiopure activity. |

Synthesis Context: Typically synthesized via nucleophilic acyl substitution of 1-phenylpropan-1-amine with benzoyl chloride in the presence of a base (TEA/DIPEA).

Phase I: Pre-Screen Validation (Solubility & Stability)

Objective: Determine the "Kinetic Solubility Limit" to prevent false negatives (due to precipitation) or false positives (due to colloidal aggregation/PAINS).

Protocol A: Laser Nephelometry Solubility Assay

Rationale: Visual inspection is insufficient for HTS. Nephelometry detects micro-precipitates via forward light scattering.

Materials:

-

This compound (10 mM stock in 100% DMSO).

-

Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

-

Nephelometer (e.g., BMG NEPHELOstar or equivalent).

Step-by-Step:

-

Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (from 10 mM down to 0.1 mM).

-

Dispensing: Transfer 2 µL of each DMSO concentration into a clear-bottom 96-well plate.

-

Dilution: Rapidly add 198 µL of Assay Buffer to each well (1% final DMSO).

-

Expert Tip: Use a liquid handler with high dispensing velocity to ensure rapid mixing and prevent "oiling out."

-

-

Incubation: Seal and incubate at 25°C for 90 minutes.

-

Read: Measure forward light scattering (Relative Nephelometric Units - RNU).

-

Analysis: Plot RNU vs. Concentration. The "Solubility Limit" is the concentration where RNU deviates >3SD from the DMSO-only blank.

Data Output Example:

| Concentration (µM) | RNU (Mean) | Status |

|---|---|---|

| 1.0 | 45 | Soluble |

| 10.0 | 52 | Soluble |

| 30.0 | 210 | Precipitation Onset |

| 100.0 | 1540 | Insoluble |

Phase II: Primary HTS Assay (FLIPR Calcium Flux)

Context: Benzamide derivatives are frequent modulators of TRP (Transient Receptor Potential) and Voltage-Gated Sodium (Nav) channels. This protocol screens this compound as an antagonist against a TRP-like target.

Workflow Visualization (Graphviz)

Caption: Integrated HTS workflow utilizing Acoustic Droplet Ejection to minimize DMSO carryover and maximize solubility.

Protocol B: FLIPR Calcium 6 Assay

Rationale: Direct acoustic dispensing (ADE) is used to avoid intermediate dilution steps where hydrophobic benzamides often crash out.

Materials:

-

Instrument: FLIPR Penta or Tetra (Molecular Devices).

-

Dispenser: Echo 650 (Labcyte/Beckman).

-

Reagents: Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).

Step-by-Step:

-

Cell Plating: Seed HEK293 cells stably expressing the target channel (e.g., TRPM8) at 15,000 cells/well in 384-well black/clear plates. Incubate 24h.

-

Dye Loading:

-

Remove culture media.

-

Add 20 µL Calcium 6 dye loading buffer (+ 2.5 mM Probenecid).

-

Incubate 2 hours at 37°C.

-

-

Compound Addition (The Critical Step):

-

Use the Echo 650 to shoot 20 nL of this compound directly from the source plate into the assay plate containing 20 µL buffer.

-

Final Concentration: 10 µM (assuming 10 mM stock).

-

Final DMSO: 0.1% (Excellent for cell health).

-

-

Agonist Challenge:

-

Place plate in FLIPR.

-

Record baseline fluorescence (10 sec).

-

Inject EC80 concentration of the channel agonist (e.g., Menthol for TRPM8).

-

Record kinetics for 180 seconds.

-

Data Analysis:

-

Calculate Max-Min RFU .

-

Normalize to "High Control" (known blocker) and "Low Control" (DMSO only).

-

Z-Factor Requirement: Assay is valid if Z' > 0.5.

Phase III: Orthogonal Validation (Automated Patch Clamp)

Fluorescence assays are prone to false positives with lipophilic compounds (membrane intercalation). Electrophysiology is the required validation step.

Protocol C: Q-Patch / Patchliner Protocol

Objective: Confirm that this compound inhibits the ionic current, not just the fluorescence signal.

-

Chip Priming: Prime single-hole chips with intracellular solution (Internal: 10 mM HEPES, 10 mM EGTA, 135 mM CsF).

-

Cell Catch: Dispense cell suspension; apply suction to achieve GΩ seal.

-

Break-In: Apply suction pulses to establish Whole-Cell configuration.

-

Voltage Protocol:

-

Hold potential at -60 mV.

-

Step to +100 mV (200ms) to activate voltage-gated channels or apply ligand for ligand-gated.

-

-

Perfusion:

-

Perfuse Extracellular Buffer (Control).

-

Perfuse this compound (Start at 1 µM, escalate to 10 µM).

-

-

Criteria: A "True Hit" is defined as >50% current block at 10 µM with full reversibility upon washout.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| High Variation (CV > 10%) | Compound sticking to tips. | Switch to Acoustic Dispensing (tipless). If using tips, use low-retention conductive tips. |

| Signal Drift | Dye leakage. | Ensure Probenecid is fresh; reduce incubation time. |

| Incomplete Washout (Patch Clamp) | Lipophilic accumulation. | Add 0.1% BSA to the extracellular wash buffer to act as a "sink" for the lipophilic benzamide. |

| Bell-Shaped Response | Micellar aggregation. | Refer to Phase I. Do not screen above the solubility limit (approx 20-30 µM). |

References

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Solubility and Permeability Assays. Available from: [Link]

-

PubChem Compound Summary. this compound (CAS 13596-72-0). National Library of Medicine (US). Available from: [Link](Note: Linked to close isomer for reference structure).

-

Dunlop, J., et al. (2008). High-Throughput Electrophysiology: An Emerging Paradigm for Ion Channel Drug Discovery.[1] Nature Reviews Drug Discovery.

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology. Available from: [Link]

-

Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available from: [Link]

Sources

Preparation of N-(1-phenylpropyl)benzamide for antimicrobial susceptibility testing

Application Note: Preparation and Characterization of N-(1-phenylpropyl)benzamide for Antimicrobial Susceptibility Testing

Abstract

This technical guide details the synthesis, purification, and biological evaluation of This compound , a lipophilic amide probe often utilized as a structural scaffold in medicinal chemistry.[1] We provide a robust protocol for its synthesis via nucleophilic acyl substitution, followed by a validated method for preparing stable stock solutions compatible with Clinical and Laboratory Standards Institute (CLSI) guidelines for Antimicrobial Susceptibility Testing (AST).

Introduction & Rationale

The amide bond is a cornerstone of medicinal chemistry, found in approximately 25% of marketed drugs.[1] This compound represents a specific class of lipophilic amides where the nitrogen is substituted with a benzylic scaffold.[1] In antimicrobial research, the purity of this compound is paramount; trace amounts of unreacted amine or acyl chloride can significantly skew Minimum Inhibitory Concentration (MIC) values due to their intrinsic toxicity or pH effects.[1]

This guide addresses two critical challenges:

-

Synthetic Efficiency: Utilizing Schotten-Baumann conditions in an anhydrous organic phase to maximize yield and minimize hydrolysis.

-

Biological Compatibility: Overcoming the hydrophobicity of the benzamide scaffold to ensure accurate delivery in aqueous broth microdilution assays without inducing solvent-mediated toxicity.

Chemical Synthesis Strategy

We utilize an anhydrous nucleophilic acyl substitution reaction. Benzoyl chloride acts as the electrophile, attacking the nucleophilic nitrogen of 1-phenylpropylamine.[1] Triethylamine (TEA) serves as the proton scavenger to neutralize the HCl by-product, driving the equilibrium forward.[1]

Reaction Pathway Visualization

Figure 1: Synthetic workflow for this compound via acyl chloride coupling.

Detailed Experimental Protocols

Synthesis of this compound

Reagents:

-

1-Phenylpropylamine (10 mmol, 1.35 g)[1]

-

Benzoyl Chloride (11 mmol, 1.54 g)[1]

-

Triethylamine (TEA) (12 mmol, 1.67 mL)[1]

-

Dichloromethane (DCM) (Anhydrous, 30 mL)[1]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.[2]

-

Solubilization: Add 1-Phenylpropylamine and TEA to the RBF. Dissolve in 20 mL of DCM. Cool the mixture to 0°C using an ice bath.

-

Addition: Dilute Benzoyl Chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Reasoning: Exothermic control prevents side reactions.[1]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup (The "Wash" Phase):

-

Dilute reaction with 50 mL DCM.

-

Wash 1: 1M HCl (2 x 30 mL). Purpose: Removes unreacted amine and TEA.

-

Wash 2: Saturated NaHCO₃ (2 x 30 mL). Purpose: Removes unreacted benzoic acid.[1]

-

Wash 3: Brine (1 x 30 mL).

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Purification (Recrystallization)[1][3][4][5]

Crude amides often trap trace solvents. Recrystallization is mandatory before biological testing.

-

Dissolve crude solid in minimal boiling Ethanol (95%) .

-

Add warm distilled water dropwise until persistent turbidity is observed.

-

Heat slightly to clear the solution, then allow to cool slowly to RT, then to 4°C.

-

Filter crystals and dry under high vacuum for 24h.

Characterization Checklist

| Technique | Expected Signal | Structural Confirmation |

| IR Spectroscopy | ~1640-1660 cm⁻¹ | Amide I (C=O stretch) - Strong band confirms amide formation.[1] |

| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretch. Absence of broad OH indicates dry product. |

| ¹H NMR (CDCl₃) | δ 7.2-7.8 ppm (Multiplets) | Aromatic protons (Benzoyl + Phenyl rings).[1] |

| ¹H NMR (CDCl₃) | δ ~5.1 ppm (q or m) | Chiral benzylic proton (CH-N).[1] Diagnostic shift. |

| ¹H NMR (CDCl₃) | δ ~0.9 ppm (t) | Terminal methyl of propyl chain.[1] |

Biological Application: Antimicrobial Susceptibility Testing (AST)[1]

This protocol adheres to CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests).

Stock Solution Preparation[6]

Challenge: The target molecule is hydrophobic. Solution: Use DMSO (Dimethyl Sulfoxide) as the primary vehicle, but strictly control final concentration.[1]

-

Weighing: Weigh 10 mg of purified this compound.

-

Dissolution: Dissolve in 1 mL of 100% sterile DMSO .

-

Concentration: 10,000 µg/mL (Stock A).[1]

-

-

Sterility: Pass through a 0.22 µm PTFE syringe filter (Do not use nylon; DMSO degrades it).[1]

Broth Microdilution Workflow

Objective: Determine MIC while ensuring DMSO toxicity does not interfere.

Critical Rule: The final concentration of DMSO in the bacterial well must be ≤ 1% (v/v) . Most bacteria tolerate up to 2-3%, but 1% is the safe standard to avoid artifacts.[1]

Protocol:

-

Intermediate Dilution: Dilute Stock A (10 mg/mL) 1:10 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Result: 1000 µg/mL compound in 10% DMSO.

-

-

Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

-

Serial Dilution: Add 200 µL of the Intermediate Mix (1000 µg/mL) to Column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

Recommendation: If testing high concentrations (>128 µg/mL) is required, prepare a 100x stock in DMSO and spike the broth 1:100 to keep DMSO constant at 1%.[1]

AST Logic Diagram

Figure 2: Broth microdilution workflow ensuring DMSO compatibility.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation in Broth | Compound is too lipophilic.[1] | Sonicate the broth dilution. If persistent, add 1-2% Tween-80 to the broth (validate that Tween-80 is not toxic to the specific strain).[1] |

| Growth in Negative Control | Contaminated Stock/DMSO. | Filter sterilize DMSO stocks (PTFE).[1] Ensure aseptic handling. |

| MIC = Solvent Control | DMSO toxicity. | The bacteria are dying due to DMSO, not the drug.[1] Repeat with lower starting DMSO concentration (<1%).[1] |